5-Cyano-2-fluoro-3-picoline
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Overview
Description
5-Cyano-2-fluoro-3-picoline is a fluorinated pyridine derivative with the molecular formula C7H5FN2. It is a solid compound with a molecular weight of 136.13 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-fluoro-3-picoline typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-bromo-2-cyano-3-nitropyridine with tetra-n-butylammonium fluoride (TBAF) and sulfuric acid as a catalyst . This reaction results in the substitution of the nitro group with a fluorine atom, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions using efficient fluorinating agents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-fluoro-3-picoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as TBAF and sulfuric acid are commonly used.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Scientific Research Applications
5-Cyano-2-fluoro-3-picoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of biological systems and drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyano-2-fluoro-3-picoline involves its interaction with molecular targets through its fluorinated pyridine ring. The electron-withdrawing fluorine atom influences the compound’s reactivity and binding affinity to various biological targets. Specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-2-fluoropyridine
- 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile
- 3-Cyano-4-fluorobenzenesulfonamide
Uniqueness
5-Cyano-2-fluoro-3-picoline is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-fluoro-5-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAVABJWORVQDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632582 |
Source
|
Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261625-67-6 |
Source
|
Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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